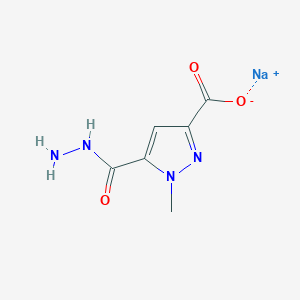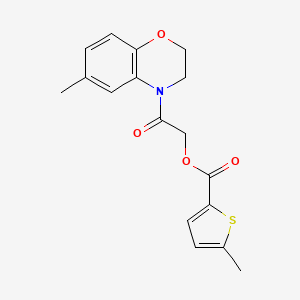
Sodium 5-(hydrazinecarbonyl)-1-methyl-1H-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 5-(hydrazinecarbonyl)-1-methyl-1H-pyrazole-3-carboxylate, also known as CHIR99021, is a small molecule inhibitor that is widely used in scientific research. CHIR99021 is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3) that has been shown to have a wide range of biological effects.
Mecanismo De Acción
Sodium 5-(hydrazinecarbonyl)-1-methyl-1H-pyrazole-3-carboxylate inhibits GSK-3 activity by binding to the ATP-binding site of the enzyme. GSK-3 is a key regulator of the Wnt signaling pathway, which plays a critical role in embryonic development, tissue homeostasis, and cancer. Sodium 5-(hydrazinecarbonyl)-1-methyl-1H-pyrazole-3-carboxylate has been shown to activate the Wnt signaling pathway by inhibiting GSK-3, leading to the stabilization of β-catenin and the activation of downstream target genes.
Biochemical and Physiological Effects
Sodium 5-(hydrazinecarbonyl)-1-methyl-1H-pyrazole-3-carboxylate has a wide range of biochemical and physiological effects, including the promotion of cell proliferation, differentiation, and survival, the inhibition of apoptosis, and the activation of the Wnt signaling pathway. Sodium 5-(hydrazinecarbonyl)-1-methyl-1H-pyrazole-3-carboxylate has also been shown to improve the efficiency of induced pluripotent stem cell (iPSC) generation by enhancing the reprogramming process.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Sodium 5-(hydrazinecarbonyl)-1-methyl-1H-pyrazole-3-carboxylate is its potency and selectivity for GSK-3 inhibition, which allows for precise control of the biological effects of the molecule. However, Sodium 5-(hydrazinecarbonyl)-1-methyl-1H-pyrazole-3-carboxylate has some limitations for lab experiments, including its relatively high cost and the need for careful optimization of the concentration and timing of treatment.
Direcciones Futuras
There are many potential future directions for research involving Sodium 5-(hydrazinecarbonyl)-1-methyl-1H-pyrazole-3-carboxylate, including the identification of new downstream targets of GSK-3 inhibition, the development of more potent and selective GSK-3 inhibitors, and the exploration of the therapeutic potential of Sodium 5-(hydrazinecarbonyl)-1-methyl-1H-pyrazole-3-carboxylate in various disease models. Additionally, the use of Sodium 5-(hydrazinecarbonyl)-1-methyl-1H-pyrazole-3-carboxylate in combination with other small molecule inhibitors or genetic manipulations could lead to new insights into the complex signaling pathways that regulate cell fate and function.
Métodos De Síntesis
Sodium 5-(hydrazinecarbonyl)-1-methyl-1H-pyrazole-3-carboxylate can be synthesized using a variety of methods, including the reaction of 3-amino-4-methylpyrazole with ethyl 2-chloroacetate, followed by hydrazinolysis and the reaction of the resulting intermediate with sodium hydroxide. Another method involves the reaction of 3-amino-4-methylpyrazole with ethyl 2-bromoacetate, followed by hydrazinolysis and the reaction of the resulting intermediate with sodium hydroxide.
Aplicaciones Científicas De Investigación
Sodium 5-(hydrazinecarbonyl)-1-methyl-1H-pyrazole-3-carboxylate is widely used in scientific research as a tool to study the role of GSK-3 in various biological processes. GSK-3 is a serine/threonine kinase that plays a key role in a wide range of cellular processes, including glycogen metabolism, cell proliferation, differentiation, apoptosis, and gene expression. Sodium 5-(hydrazinecarbonyl)-1-methyl-1H-pyrazole-3-carboxylate has been shown to inhibit GSK-3 activity in a dose-dependent manner, leading to a wide range of biological effects.
Propiedades
IUPAC Name |
sodium;5-(hydrazinecarbonyl)-1-methylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O3.Na/c1-10-4(5(11)8-7)2-3(9-10)6(12)13;/h2H,7H2,1H3,(H,8,11)(H,12,13);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDSACNKXHZDJG-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)[O-])C(=O)NN.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N4NaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B2358528.png)


![8-[(2-Chloroacetyl)amino]-5-thiaspiro[3.5]nonane-2-carboxamide](/img/structure/B2358533.png)
![4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]butanamide](/img/no-structure.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2358539.png)
![Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)methanone](/img/structure/B2358541.png)

![N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]benzamide](/img/structure/B2358545.png)
![2-[(Tert-butoxy)carbonylamino]-3-indol-6-ylpropanoic acid](/img/structure/B2358547.png)
